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Abstract
This technical guide provides a comprehensive overview of 2-chloro-N,N-dimethylpyrimidin-
4-amine, a key heterocyclic building block in modern synthetic and medicinal chemistry. We

delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol

for its synthesis and purification, and explore the mechanistic underpinnings of its reactivity.

The guide highlights its strategic importance in drug discovery as a versatile intermediate for

constructing complex molecular architectures, particularly in the development of targeted

therapeutics. Safety protocols, handling, and storage are also discussed to ensure best

laboratory practices. This document is intended for researchers, scientists, and drug

development professionals seeking to leverage this valuable scaffold in their work.

Compound Profile and Physicochemical Properties
2-chloro-N,N-dimethylpyrimidin-4-amine, identified by the CAS number 31058-81-8, is a

substituted pyrimidine that serves as a crucial intermediate in organic synthesis.[1][2] Its

structure features a pyrimidine ring substituted with a chlorine atom at the 2-position and a

dimethylamino group at the 4-position. This specific arrangement of functional groups dictates
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its chemical behavior, making the chlorine atom susceptible to nucleophilic displacement—a

cornerstone of its utility. The electron-donating nature of the dimethylamino group and the

electron-withdrawing character of the ring nitrogens and the chlorine atom create a unique

electronic environment that influences its reactivity and application.

Table 1: Physicochemical and Spectroscopic Identifiers

Property Value Source

CAS Number 31058-81-8 [1][2]

Molecular Formula C₆H₈ClN₃ [1][2]

Molecular Weight 157.6 g/mol [1]

IUPAC Name
2-chloro-N,N-

dimethylpyrimidin-4-amine
[3]

Appearance White to off-white solid [4]

Purity Typically ≥95% [2]

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C |[4][5] |

Synthesis and Purification Protocol
The synthesis of 2-chloro-N,N-dimethylpyrimidin-4-amine is most commonly achieved via a

regioselective nucleophilic aromatic substitution (SNAr) on a readily available precursor, 2,4-

dichloropyrimidine. The key to this synthesis is controlling the regioselectivity, as the two

chlorine atoms on the pyrimidine ring have different reactivities. The C4 position is more

activated towards nucleophilic attack than the C2 position. This heightened reactivity is due to

superior stabilization of the Meisenheimer intermediate by the adjacent ring nitrogen at the 1-

position.

Experimental Protocol: Synthesis from 2,4-
Dichloropyrimidine
This protocol describes the selective amination of 2,4-dichloropyrimidine to yield the target

compound.
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Materials:

2,4-Dichloropyrimidine

Dimethylamine solution (e.g., 40% in water or 2M in THF)

Tetrahydrofuran (THF), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃)

Chloroform (CHCl₃) or Dichloromethane (DCM)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Eluent: Ethyl acetate/Hexane mixture

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert

atmosphere (e.g., nitrogen), dissolve 2,4-dichloropyrimidine (1.0 eq.) in anhydrous THF.

Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Slowly add the

dimethylamine solution (approx. 1.1-1.2 eq.) dropwise to the stirred solution. The slow

addition is crucial to control the exotherm and prevent undesired side reactions.

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4

hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the

starting material is consumed.

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing

saturated aqueous NaHCO₃ solution. This step neutralizes any excess acid formed during

the reaction.

Extraction: Extract the aqueous phase three times with a suitable organic solvent like

chloroform or DCM.[4]
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Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or

Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.[4]

Purification: The resulting crude product is purified by flash column chromatography on silica

gel.[4] A gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30%)

is typically effective for separating the desired product from the isomeric byproduct (4-chloro-

N,N-dimethylpyrimidin-2-amine) and any remaining starting material.

Characterization: The pure fractions, confirmed by TLC, are combined and concentrated to

yield 2-chloro-N,N-dimethylpyrimidin-4-amine as a white or off-white solid. Confirm the

structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 2-chloro-N,N-dimethylpyrimidin-4-amine.
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Chemical Reactivity and Mechanistic Insights
The synthetic value of 2-chloro-N,N-dimethylpyrimidin-4-amine stems from the reactivity of

the C2-chloro substituent. The pyrimidine ring is inherently electron-deficient due to the

presence of two electronegative nitrogen atoms. This deficiency facilitates nucleophilic

aromatic substitution (SNAr), making the chlorine atom an excellent leaving group.

Mechanism of Nucleophilic Aromatic Substitution
(SNAr)
The SNAr reaction at the C2 position proceeds via a two-step addition-elimination mechanism:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded

to the chlorine. This forms a resonance-stabilized anionic intermediate known as a

Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen

atoms of the pyrimidine ring, which is a key stabilizing factor.

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the

chloride ion (Cl⁻), resulting in the final substituted product.

This pathway is energetically favorable and is the predominant mechanism for substitutions on

this scaffold. It allows for the facile introduction of a wide variety of nucleophiles, including

amines, thiols, and alkoxides, to generate diverse libraries of pyrimidine derivatives.[6][7]

SNAr Mechanism Diagram
Caption: General mechanism for SNAr on 2-chloro-N,N-dimethylpyrimidin-4-amine.

Applications in Drug Discovery and Development
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous

FDA-approved drugs, particularly kinase inhibitors used in oncology. 2-chloro-N,N-
dimethylpyrimidin-4-amine is a valuable starting point for accessing novel derivatives with

therapeutic potential.

Role as a Versatile Intermediate
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The primary application is its use as an intermediate where the C2-chloro group is displaced by

various amines, anilines, or other nucleophiles.[6] This strategy is frequently employed in the

synthesis of inhibitors targeting protein kinases, where the pyrimidine core acts as a "hinge-

binding" motif, forming critical hydrogen bonds with the protein backbone. The dimethylamino

group at the C4 position can serve to modulate solubility, basicity, and metabolic stability, or act

as an attachment point for further elaboration.

Example Protocol: Synthesis of a 2-Anilino-Pyrimidine
Derivative
This protocol outlines a typical SNAr reaction to synthesize a derivative relevant to kinase

inhibitor scaffolds.

Materials:

2-chloro-N,N-dimethylpyrimidin-4-amine

A substituted aniline (e.g., 4-fluoroaniline)

Solvent (e.g., 2-propanol, n-butanol, or dioxane)

Acid catalyst (e.g., HCl or p-toluenesulfonic acid), optional but often beneficial

Base for workup (e.g., saturated aq. NaHCO₃)

Ethyl acetate (EtOAc)

Procedure:

To a reaction vial, add 2-chloro-N,N-dimethylpyrimidin-4-amine (1.0 eq.), the desired

aniline (1.1-1.5 eq.), and the solvent (e.g., 2-propanol).

If required, add a catalytic amount of acid (e.g., 0.1 eq. of 4M HCl in dioxane).

Seal the vial and heat the mixture to 80-120 °C for 12-24 hours. The reaction is often

performed using microwave irradiation to reduce reaction times.[6]

Monitor the reaction by TLC or LC-MS.
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After cooling, dilute the mixture with water or saturated aq. NaHCO₃ and extract with EtOAc.

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

Purify the crude product by column chromatography or recrystallization to obtain the desired

2-anilino-N,N-dimethylpyrimidin-4-amine derivative.

Safety, Handling, and Storage
Proper handling of 2-chloro-N,N-dimethylpyrimidin-4-amine is essential to ensure laboratory

safety. While a specific, comprehensive toxicology profile is not widely published, data from

structurally similar halo- and amino-pyrimidines suggest that it should be handled with care.

Table 2: GHS Hazard Information (Anticipated)

Hazard Class Statement Precautionary Codes

Acute Toxicity, Oral
H302: Harmful if
swallowed

P264, P270, P301+P312

Skin Irritation H315: Causes skin irritation P280, P302+P352

Eye Irritation
H319: Causes serious eye

irritation
P280, P305+P351+P338

| STOT, Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Note: This table is based on hazards associated with similar chemical structures and should be

confirmed by consulting a specific Safety Data Sheet (SDS) from the supplier.

Handling:

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and

nitrile gloves.[8]

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors.[9][10]
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Avoid Contact: Prevent contact with skin, eyes, and clothing.[8]

Storage:

Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

For long-term stability, store under an inert atmosphere (nitrogen or argon) at 2-8°C to

prevent degradation.[4][5]

Disposal:

Dispose of contents and container to an approved waste disposal plant in accordance with

local, regional, and national regulations.[9] Do not allow the chemical to enter drains or

waterways.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. calpaclab.com [calpaclab.com]

2. Hit2Lead | 2-chloro-N,N-dimethyl-4-pyrimidinamine | CAS# 31058-81-8 | MFCD00129722 |
BB-4035535 [hit2lead.com]

3. 2-Chloro-N,N-dimethylpyrimidin-4-amine | C6H8ClN3 | CID 95975 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. (4-Chloro-pyriMidin-2-yl)-diMethyl-aMine | 23631-02-9 [chemicalbook.com]

5. lab-chemicals.com [lab-chemicals.com]

6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and
computational study on potential inhibitory action against COVID-19 - PMC
[pmc.ncbi.nlm.nih.gov]

7. preprints.org [preprints.org]

8. fishersci.no [fishersci.no]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.fishersci.no/store/msds?partNumber=11420284&productDescription%3D2-AMINO-4%2C6-DIMETHYLPYRIMIDINE%2C+98%25%2C25G&countryCode=NO&language=en
https://static.cymitquimica.com/products/10/pdf/sds-F431244.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82575254.htm
https://lab-chemicals.com/product/2-chloro-nn-dimethylpyrimidin-5-amine-95-2/?add-to-cart=44694
https://www.fishersci.com/store/msds?partNumber=AC115820050&productDescription=2-DIMETHYLAMINOETHYL+CHLORI+5G&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC115820050&productDescription=2-DIMETHYLAMINOETHYL+CHLORI+5G&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b015862?utm_src=pdf-custom-synthesis
https://www.calpaclab.com/2-chloro-n-n-dimethylpyrimidin-4-amine-min-98-1-gram/ala-c183591-1g
https://www.hit2lead.com/building-blocks/4035535
https://www.hit2lead.com/building-blocks/4035535
https://pubchem.ncbi.nlm.nih.gov/compounds/95975
https://pubchem.ncbi.nlm.nih.gov/compounds/95975
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82575254.htm
https://lab-chemicals.com/product/2-chloro-nn-dimethylpyrimidin-5-amine-95-2/?add-to-cart=44694
https://pmc.ncbi.nlm.nih.gov/articles/PMC9580235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9580235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9580235/
https://www.preprints.org/manuscript/202310.0837
https://www.fishersci.no/store/msds?partNumber=11420284&productDescription%3D2-AMINO-4%2C6-DIMETHYLPYRIMIDINE%2C+98%25%2C25G&countryCode=NO&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. fishersci.com [fishersci.com]

10. enamine.enamine.net [enamine.enamine.net]

11. static.cymitquimica.com [static.cymitquimica.com]

To cite this document: BenchChem. [2-chloro-N,N-dimethylpyrimidin-4-amine CAS number].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015862#2-chloro-n-n-dimethylpyrimidin-4-amine-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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